tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(4-methylsulfonylanilino)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-14(2,3)21-13(18)15-9-12(17)16-10-5-7-11(8-6-10)22(4,19)20/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUKVONHJCRYMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-methanesulfonylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbamate linkage, potentially breaking it down into amine and alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine and alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and medicinal chemistry .
Biology: The compound can be used in biological studies to investigate enzyme interactions and protein modifications. Its carbamate linkage is particularly useful in studying enzyme-catalyzed reactions .
Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients, making it a promising candidate for drug delivery systems .
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate linkage can be hydrolyzed by enzymes, releasing the active components. The methanesulfonyl group can participate in various biochemical pathways, influencing cellular processes and enzyme activities .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : The methanesulfonyl group in the primary compound increases polarity and stabilizes negative charges, making it suitable for interactions with enzymatic active sites . In contrast, the carbamothioyl group in CAS 1016861-33-8 provides sulfur-based coordination sites for metal-binding applications .
- Solubility and Crystallinity: The hydroxyphenyl derivative (CAS unspecified) forms extensive hydrogen-bonded networks, enhancing crystallinity for X-ray studies , whereas the cyanooxan variant (CAS 1860028-25-6) exhibits higher solubility in polar solvents due to its nitrile group .
- Reactivity : Bromo-substituted derivatives (e.g., CAS unspecified in ) serve as electrophilic intermediates for Suzuki couplings or nucleophilic substitutions, leveraging the bromo group’s leaving ability.
Biological Activity
The compound tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate is a member of the carbamate family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 286.36 g/mol
- CAS Number : 1426290-60-9
This compound features a tert-butyl group, a methanesulfonylphenyl moiety, and a carbamate functionality, contributing to its biological activity.
- Inhibition of Enzymes : this compound has been shown to inhibit key enzymes involved in neurodegenerative diseases, particularly acetylcholinesterase (AChE) and β-secretase. This dual inhibition is significant in the context of Alzheimer's disease as it may reduce amyloid beta aggregation and improve cognitive function.
- Antioxidant Properties : Preliminary studies indicate that this compound exhibits antioxidant activity, which can protect cells from oxidative stress-related damage. This is crucial in neuroprotection, especially in conditions characterized by increased oxidative stress.
In Vitro Studies
In vitro experiments have demonstrated that this compound enhances cell viability in astrocytes exposed to amyloid beta (Aβ) peptides. The compound showed:
- Cell Viability : 100% at 100 µM concentration.
- Reduction in Cell Death : Approximately 20% reduction in astrocyte death compared to controls treated only with Aβ 1-42 .
In Vivo Studies
In vivo studies using scopolamine-induced models of Alzheimer's disease indicated that while this compound exhibited some protective effects, it was less effective than established treatments like galantamine. The compound did not significantly alter Aβ levels or β-secretase activity compared to the control group .
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of related carbamate compounds, researchers found that compounds exhibiting similar structural motifs could significantly reduce neuroinflammation markers such as TNF-α when tested against Aβ-induced toxicity in astrocytes . This supports the hypothesis that this compound may have similar effects.
Case Study 2: Antibacterial Efficacy
A study on thiazole-sulfonamide derivatives demonstrated that compounds with methanesulfonyl substitutions exhibited notable antibacterial activity against various strains of bacteria . This suggests a broader spectrum of biological activity for compounds incorporating similar functional groups.
Q & A
Q. What synthetic strategies are commonly employed for tert-butyl carbamate derivatives, and how can they be adapted for this compound?
- Methodology : tert-Butyl carbamates are typically synthesized via carbamate bond formation using Boc (tert-butoxycarbonyl) protection. For this compound, a two-step approach is recommended:
Amide Coupling : React 4-methanesulfonylphenyl isocyanate with glycine methyl ester to form the carbamoyl methyl intermediate.
Boc Protection : Protect the amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
- Critical Considerations : Monitor reaction progress via TLC or LC-MS to avoid overprotection. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is essential for removing unreacted reagents.
Q. How can the structure and purity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the tert-butyl group (δ ~1.4 ppm, singlet) and methanesulfonyl moiety (δ ~3.1 ppm, singlet) .
- Mass Spectrometry : ESI-MS or MALDI-TOF should show the molecular ion peak matching the molecular weight (C₁₅H₂₀N₂O₅S: calculated 364.12 g/mol).
- X-ray Crystallography : For definitive structural confirmation, single-crystal analysis can resolve hydrogen bonding patterns (e.g., N–H···O interactions) .
Q. What are the stability and storage recommendations for this compound?
- Stability : Stable under inert conditions (N₂ atmosphere) at room temperature. Avoid prolonged exposure to moisture, strong acids/bases, or oxidizing agents, which may cleave the Boc group .
- Storage : Store in amber vials at –20°C for long-term preservation. Short-term storage at 2–8°C is acceptable if desiccated.
Advanced Research Questions
Q. How can reaction intermediates be optimized to improve yield in multi-step syntheses?
- Approach :
- Kinetic Studies : Use in situ FTIR or HPLC to identify rate-limiting steps (e.g., Boc deprotection).
- Catalysis : Transition metal catalysts (e.g., Pd/C for hydrogenolysis) or organocatalysts (e.g., DMAP for acyl transfer) may enhance efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of sulfonyl-containing intermediates .
Q. What computational methods can predict the reactivity of this compound in nucleophilic environments?
- Computational Tools :
- DFT Calculations : Model the electrophilicity of the carbamate carbonyl group using Gaussian or ORCA.
- Molecular Dynamics : Simulate solvation effects on hydrolysis rates (e.g., water/DMSO mixtures) .
- Experimental Validation : Compare computational predictions with kinetic data from pH-dependent degradation studies.
Q. How can structural analogs be designed to study structure-activity relationships (SAR)?
- Design Strategies :
- Isosteric Replacement : Substitute the methanesulfonyl group with sulfonamide or phosphonate groups to modulate electronic effects.
- Steric Modifications : Introduce bulky substituents on the phenyl ring to assess steric hindrance impacts .
- Synthetic Validation : Use parallel synthesis or combinatorial chemistry to generate a library of derivatives .
Data Contradictions and Resolution
Q. Discrepancies in reported solubility: How to reconcile conflicting data?
- Issue : Solubility in water and organic solvents varies across studies (e.g., DMSO vs. THF).
- Resolution :
- Experimental Replication : Conduct solubility tests under standardized conditions (25°C, inert atmosphere).
- Purity Assessment : Impurities (e.g., residual solvents) may artificially alter solubility; use HPLC to verify purity >95% .
Q. Conflicting reactivity in acidic conditions: Why does Boc deprotection yield inconsistent results?
- Root Cause : Competing hydrolysis pathways (e.g., sulfonyl group vs. carbamate cleavage).
- Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
